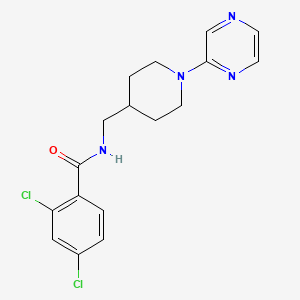

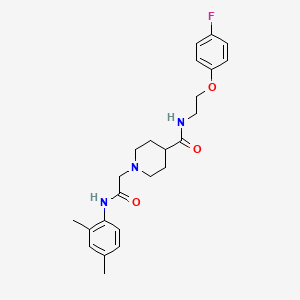

2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" and related compounds involves complex chemical processes. For example, the synthesis of closely related compounds involves multi-step reactions, including reduction, oxidation, nucleophilic addition, and condensation processes. These methods highlight the intricate approaches required to synthesize such compounds, providing a foundation for understanding the synthetic routes for the molecule of interest (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" can be analyzed through techniques such as X-ray crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These analyses provide insights into the molecule's conformation, hydrogen bonding, and intermolecular interactions, which are crucial for its biological activity and chemical reactivity (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" involves interactions with cannabinoid receptors, as demonstrated by related molecules. For instance, studies on similar compounds have shown interactions with CB1 cannabinoid receptors, providing insights into the chemical properties and potential receptor-binding mechanisms of the molecule (Hurst et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments. Studies on related molecules can provide a proxy for predicting the physical properties of "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, potential for forming derivatives, and stability under various conditions, are critical for comprehending the utility and versatility of "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide". Research on analogs and derivatives highlights the molecule's potential for further chemical modifications and applications in different scientific fields (Al-Omran & El-Khair, 2005).

Scientific Research Applications

1. Chemistry and Properties of Pyridine and Benzimidazole Derivatives

Research has extensively explored the chemistry and properties of pyridine and benzimidazole derivatives, focusing on their preparation, properties, and complex compound formations. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. Such studies provide a foundation for understanding the potential applications of "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" in various scientific fields, by highlighting the importance of pyridine and benzimidazole derivatives in creating compounds with desired properties for specific applications (Boča, Jameson, & Linert, 2011).

2. DNA Interaction and Biological Applications

The synthetic dye Hoechst 33258 and its analogues, which share structural similarities with benzimidazole derivatives, have been widely used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded B-DNA. This highlights the potential of "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" and its analogues in biological applications, including chromosome and nuclear staining, analysis of nuclear DNA content values, and plant cell biology research. Such compounds could also find uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (Issar & Kakkar, 2013).

3. Cytochrome P450 Isoform Inhibition

The selective inhibition of cytochrome P450 isoforms is crucial for predicting drug-drug interactions and improving drug safety profiles. Research on chemical inhibitors of these isoforms can inform the development of compounds like "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" for specific pharmacological applications, including the modulation of drug metabolism and the mitigation of adverse drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

4. Pharmacological Innovations and Drug Development

Recent patents and research in dipeptidyl peptidase IV inhibitors demonstrate the ongoing interest in discovering new therapeutic agents for treating diseases such as type 2 diabetes mellitus. The structural diversity of these compounds, including piperidine and pyrazine-based structures, suggests that "2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide" could be explored for similar therapeutic applications, leveraging its unique chemical structure for novel drug development (Mendieta, Tarragó, & Giralt, 2011).

properties

IUPAC Name |

2,4-dichloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O/c18-13-1-2-14(15(19)9-13)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRBEFHVAPMNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)

![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)